molecular formula C14H15NO4 B14804411 4-Nitro-1-(methoxymethoxy)biphenyl

4-Nitro-1-(methoxymethoxy)biphenyl

Katalognummer: B14804411
Molekulargewicht: 261.27 g/mol
InChI-Schlüssel: JCCAVRTVXCKKQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-1-(methoxymethoxy)biphenyl is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . It is characterized by the presence of a nitro group (-NO2) and a methoxymethoxy group (-OCH2OCH3) attached to a biphenyl structure. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Nitro-1-(methoxymethoxy)biphenyl typically involves the nitration of 1-(methoxymethoxy)biphenyl. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound . Industrial production methods may involve similar nitration processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Nitro-1-(methoxymethoxy)biphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Nitro-1-(methoxymethoxy)biphenyl is utilized in several scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Nitro-1-(methoxymethoxy)biphenyl involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxymethoxy group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

4-Nitro-1-(methoxymethoxy)biphenyl can be compared with other similar compounds, such as:

    4-Nitrobiphenyl: Lacks the methoxymethoxy group, making it less reactive in certain chemical reactions.

    4-Methoxybiphenyl: Lacks the nitro group, resulting in different chemical and biological properties.

    4-Amino-1-(methoxymethoxy)biphenyl:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H15NO4

Molekulargewicht

261.27 g/mol

IUPAC-Name

5-(methoxymethoxy)-2-nitro-5-phenylcyclohexa-1,3-diene

InChI

InChI=1S/C14H15NO4/c1-18-11-19-14(12-5-3-2-4-6-12)9-7-13(8-10-14)15(16)17/h2-9H,10-11H2,1H3

InChI-Schlüssel

JCCAVRTVXCKKQQ-UHFFFAOYSA-N

Kanonische SMILES

COCOC1(CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.